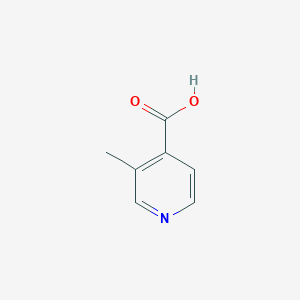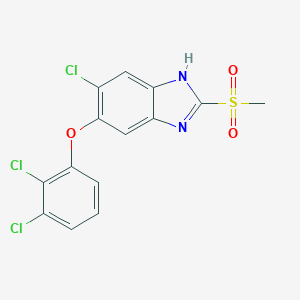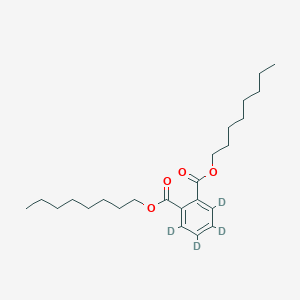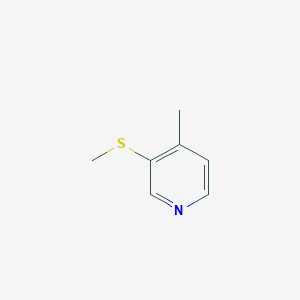![molecular formula C11H21NO5 B122053 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 81505-64-8](/img/structure/B122053.png)
6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Modification of the Swern Oxidation
The study presented in the first paper introduces a modification to the Swern oxidation process by employing 6-(methylsulfinyl)hexanoic acid as a substitute for dimethyl sulfoxide (DMSO). This alternative reagent allows for the conversion of alcohols to aldehydes or ketones with high yield and the advantage of being easily separable and recyclable. The paper also discusses the use of low-temperature NMR spectrometry to examine the intermediates of the Swern process, providing insights into the minimization of unoxidized alcohol during the reaction .
Crystal Structure Analysis
The second paper focuses on the crystal structures of various complexes involving a ligand with a salicylidene fragment. The study reveals the coordination of the copper atom with the ligand in different forms, resulting in structures with distinct coordination polyhedra. The paper also describes the formation of two-dimensional layers and three-dimensional frameworks through hydrogen bonds, which are significant for understanding the molecular interactions within these complexes .
Synthesis and Interconversion of Isomeric Acids
In the third paper, the synthesis and interconversion of isomeric 6-oxo-2,4-heptadienoic acids are explored. These isomers serve as analogues for studying the structural requirements of maleylacetone cis-trans isomerase. The paper discusses the base-catalyzed hydrolysis of esters to yield corresponding acids and suggests a mechanism for isomerization. Additionally, the interaction of these acids with the enzyme and implications for substrate interaction are examined .
Asymmetric Synthesis for Neurodegenerative Disease Agent
The fourth paper describes an asymmetric synthesis of a hexanoic acid derivative, which is a key intermediate for a neurodegenerative disease agent. The synthesis involves an asymmetric hydrogenation reaction catalyzed by a rhodium complex, yielding a chiral acid with high enantiomeric excess. This study is crucial for the development of pharmaceutical agents targeting neurodegenerative diseases .
Reactivity of C-6 Substituted Acids
Finally, the fifth paper investigates the synthesis and reactivity of various 6-substituted (Z)-2-en-4-ynoic acids. The study includes the synthesis of these compounds through coupling reactions and subsequent transformations. It also examines the lactonization process of these acids, which involves the nucleophilic addition of the carboxylate group to the acetylenic carbon. The kinetics of this reaction in different solvents and the potential for electrophilic catalysis by neighboring groups are discussed .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reagent Development
6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid plays a significant role in chemical synthesis and the development of novel reagents. For instance, its derivative, 6-(methylsulfinyl)hexanoic acid, is employed as a substitute for dimethyl sulfoxide (DMSO) in Swern oxidation reactions. This alternative provides a stoichiometric amount of an easily separable, recyclable, and odorless sulfoxide, enhancing the reaction yield and facilitating the purification process. The subsequent product, 6-(methylthio)hexanoic acid, can be reoxidized to its original state with high efficiency, showcasing the compound's versatility and potential for sustainable chemistry practices (Liu & Vederas, 1996).
DNA Sequencing and Molecular Biology
In molecular biology, derivatives of 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid are employed as fluorescent protecting groups. These derivatives facilitate the protection of hydroxyl groups during chemical reactions, enabling their rapid removal under mild conditions. This characteristic is particularly advantageous in new DNA sequencing methods, where sensitive detection and protection of genetic material are paramount (Rasolonjatovo & Sarfati, 1998).
Corrosion Inhibition
The compound and its derivatives serve as effective corrosion inhibitors for metals, particularly mild steel, in acidic environments. Schiff's bases derived from lysine (amino acid) and this compound demonstrate significant inhibition efficiency, protecting metal surfaces from corrosion. This application is crucial in industries where metal longevity and integrity are critical, such as in construction and manufacturing (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Analytical Chemistry
In analytical chemistry, haptens of 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid are synthesized for developing sensitive enzyme-linked immunosorbent assays (ELISAs). These assays are instrumental in detecting and quantifying the presence of specific molecules in complex mixtures, such as agricultural samples, demonstrating the compound's versatility in enhancing food safety and environmental monitoring (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Environmental Science
Research on 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid and its analogs contributes to our understanding of atmospheric chemistry and environmental science. Its derivatives are investigated for their role in the oxidative capacity of the atmosphere and their potential to form secondary organic aerosols, which are crucial for understanding air quality and climate change dynamics (Spaulding, Charles, Tuazon, & Lashley, 2002).
Eigenschaften
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

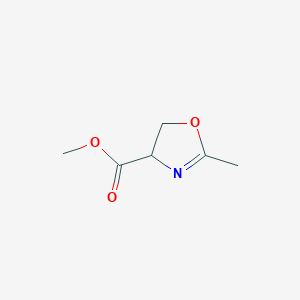

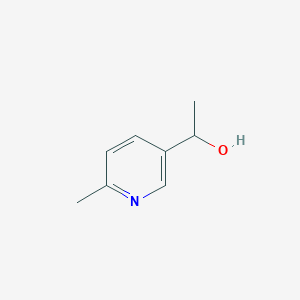
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
